molecular formula C9H18O3 B1601000 Octanoic acid, 3-hydroxy-, methyl ester, (3R)- CAS No. 78672-90-9

Octanoic acid, 3-hydroxy-, methyl ester, (3R)-

Cat. No.: B1601000
CAS No.: 78672-90-9
M. Wt: 174.24 g/mol
InChI Key: FHWBTAQRRDZDIY-MRVPVSSYSA-N
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Description

Octanoic acid, 3-hydroxy-, methyl ester, (3R)- is an organic compound belonging to the class of esters It is characterized by the presence of a hydroxyl group at the third carbon of the octanoate chain

Preparation Methods

Synthetic Routes and Reaction Conditions: Octanoic acid, 3-hydroxy-, methyl ester, (3R)- can be synthesized through several methods. One common approach involves the esterification of (3R)-3-hydroxyoctanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of methyl (3R)-3-hydroxyoctanoate may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also include purification steps such as distillation and crystallization to obtain the desired product with high purity.

Types of Reactions:

    Oxidation: Octanoic acid, 3-hydroxy-, methyl ester, (3R)- can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form primary alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

    Oxidation: (3R)-3-hydroxy-2-octanone or (3R)-3-hydroxyoctanoic acid.

    Reduction: (3R)-3-hydroxyoctanol.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Octanoic acid, 3-hydroxy-, methyl ester, (3R)- has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential role in metabolic pathways and as a substrate for enzyme-catalyzed reactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.

    Industry: It is utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of methyl (3R)-3-hydroxyoctanoate involves its interaction with specific molecular targets and pathways. For instance, it may act as a substrate for enzymes involved in ester hydrolysis, leading to the release of (3R)-3-hydroxyoctanoic acid and methanol. The compound’s effects are mediated through its ability to participate in various biochemical reactions, influencing metabolic processes.

Comparison with Similar Compounds

Octanoic acid, 3-hydroxy-, methyl ester, (3R)- can be compared with other similar compounds such as:

    Methyl (3R)-3-hydroxybutanoate: Both compounds have a hydroxyl group at the third carbon, but differ in the length of their carbon chains.

    Ethyl (3R)-3-hydroxyoctanoate: Similar in structure but with an ethyl ester group instead of a methyl ester group.

Uniqueness: Octanoic acid, 3-hydroxy-, methyl ester, (3R)- is unique due to its specific stereochemistry and the presence of a hydroxyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

methyl (3R)-3-hydroxyoctanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O3/c1-3-4-5-6-8(10)7-9(11)12-2/h8,10H,3-7H2,1-2H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHWBTAQRRDZDIY-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(CC(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@H](CC(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80502214
Record name Methyl (3R)-3-hydroxyoctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80502214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78672-90-9
Record name Methyl 3-hydroxyoctanoate, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078672909
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl (3R)-3-hydroxyoctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80502214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYL 3-HYDROXYOCTANOATE, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2EAE8PD8QC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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